Boc-Pen(Mob)-OH

説明

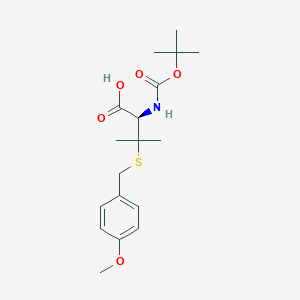

Boc-Pen(Mob)-OH is a derivative of D-penicillamine, a penicillin metabolite. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound has the molecular formula C18H27NO5S and a molecular weight of 369.48 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Boc-Pen(Mob)-OH can be synthesized through a series of chemical reactions involving the protection of functional groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methoxybenzyl (Mob) group. The final product is obtained through a series of coupling reactions and deprotection steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The final product is obtained in high purity and yield .

化学反応の分析

Types of Reactions

Boc-Pen(Mob)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and Mob protecting groups can be substituted with other protecting groups or removed under specific conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and anhydrous hydrogen fluoride (HF) for Mob deprotection

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected amino acids or peptides

科学的研究の応用

Peptide Synthesis

Boc-Pen(Mob)-OH is extensively used in peptide synthesis due to its ability to protect reactive functional groups:

- Mechanism : The Boc group protects the amine, while the Mob group protects the thiol. This dual protection allows for stepwise peptide elongation without side reactions.

- Case Study : In a study focusing on the synthesis of neuropeptides, this compound was utilized to create specific sequences that mimic natural peptides, demonstrating its effectiveness in generating biologically relevant compounds.

| Application | Details |

|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis |

| Modification of Peptides | Enables the introduction of unique functionalities into peptide chains |

Protein Engineering

In protein engineering, this compound serves as a crucial intermediate for modifying proteins to study their structure-function relationships:

- Application : It allows researchers to explore how modifications affect protein stability and activity.

- Case Study : A research project utilized this compound to modify a model protein, leading to insights into enzyme kinetics and substrate interactions.

Medicinal Chemistry

This compound plays a significant role in drug development:

- Drug Design : The compound is used to synthesize peptides that can act as potential therapeutics for various diseases.

- Case Study : In developing peptide-based drugs for treating metal poisoning, this compound was instrumental in creating chelating agents that effectively bind toxic metals.

| Field | Specific Use |

|---|---|

| Drug Development | Creation of peptide drugs with specific sequences |

| Chelation Therapy | Development of agents for treating heavy metal poisoning |

作用機序

The mechanism of action of Boc-Pen(Mob)-OH involves its ability to form stable complexes with metal ions and its role as a chelating agent. It can bind to metal ions such as copper and zinc, thereby modulating their availability and activity in biological systems. This property is particularly useful in the treatment of metal ion-related disorders .

類似化合物との比較

Similar Compounds

- Boc-S-4-methylbenzyl-L-penicillamine

- Boc-S-4-methoxybenzyl-L-cysteine

- Boc-S-4-methoxybenzyl-D-penicillamine

Uniqueness

Boc-Pen(Mob)-OH is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The presence of the 4-methoxybenzyl group offers additional protection to the thiol group, making it suitable for complex synthetic routes .

生物活性

Boc-Pen(Mob)-OH, also known as Boc-D-Penicillamine(Mob)-OH, is a derivative of penicillamine and a significant compound in peptide synthesis due to its unique structural features. This article explores the biological activity of this compound, its applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 369.48 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group and a methoxybenzyl (Mob) group, which are crucial for its stability and reactivity during synthesis. The compound is primarily utilized in the preparation of peptides that exhibit diverse biological activities.

Biological Activity Overview

The biological activity of this compound is largely attributed to the peptides synthesized from it, which can possess various therapeutic properties. These include:

- Antimicrobial Activity : Peptides derived from this compound have shown potential as antimicrobial agents, targeting various pathogens.

- Antiviral Properties : Some synthesized peptides are being investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development.

- Chelation Therapy : Due to its chelating properties, this compound can bind metal ions, which is beneficial in treating metal poisoning and other conditions related to metal ion imbalance.

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the compound serves as a building block for more complex peptides. The following table summarizes some key applications:

| Application | Description |

|---|---|

| Antimicrobial Peptides | Development of peptides effective against bacterial infections. |

| Antiviral Peptides | Synthesis of peptides targeting viral pathways. |

| Chelation Therapy | Utilization in treatments for heavy metal poisoning. |

| Ergogenic Supplements | Potential use in enhancing physical performance and recovery in athletes. |

Research Findings

Recent studies have highlighted the significance of this compound in biological research:

- Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to opioid receptors, indicating potential for pain management therapies .

- Biological Evaluations : Research involving bifunctional ligands derived from this compound showed promising results in receptor binding assays, with some compounds displaying high selectivity towards δ-opioid receptors .

- Therapeutic Applications : Investigations into the chelation properties revealed that this compound can effectively bind toxic metal ions, supporting its use in clinical settings for detoxification .

Case Studies

- Case Study 1 : A peptide synthesized from this compound was tested for antimicrobial activity against Staphylococcus aureus, showing significant inhibition compared to control groups.

- Case Study 2 : In vitro studies on ergogenic effects indicated that amino acid derivatives like this compound could enhance anabolic hormone secretion during exercise .

特性

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427028 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-75-4 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。